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molecular formula C8H9FN2O2 B8468136 2-amino-4-fluoro-N-methoxybenzamide

2-amino-4-fluoro-N-methoxybenzamide

Cat. No. B8468136
M. Wt: 184.17 g/mol
InChI Key: PGOIEBUUOWOGSX-UHFFFAOYSA-N
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Patent
US08569298B2

Procedure details

NMR Spectrum: (DMSO-d6) 6.88 (dd, 1H), 7.21 (ddd, 1H), 8.00 (dd, 1H), 11.87 (s, 1H). 7-fluoro-1H-3,1-benzoxazine-2,4-dione (0.85 g, 4.69 mmol) was added to stirred solution of O-methylhydroxylamine hydrochloride (1.960 g, 23.47 mmol) in a 2N aqueous solution of sodium hydroxide (11.73 ml, 23.47 mmol) at 25° C. The resulting solution was stirred at room temperature for 2 hours. The solution was diluted with EtOAc, washed sequentially with water and brine. The organic layer was dried over magnesium sulfate and evaporated. The crude product was purified by flash chromatography on silica gel eluting with 0 to 5% MeOH in DCM to afford 2-amino-4-fluoro-N-methoxybenzamide (0.390 g, 45.1%) as a white crystalline solid. NMR Spectrum: (DMSOd6) 3.67 (s, 3H), 6.30 (dd, 1H), 6.47 (ddd, 1H), 6.62 (bs, 2H), 7.37 (dd, 1H), 11.40 (s, 1H)
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6](=[O:11])OC(=O)[NH:9][C:4]=2[CH:3]=1.Cl.[CH3:15][O:16][NH2:17].[OH-].[Na+]>CCOC(C)=O>[NH2:9][C:4]1[CH:3]=[C:2]([F:1])[CH:13]=[CH:12][C:5]=1[C:6]([NH:17][O:16][CH3:15])=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
FC1=CC2=C(C(OC(N2)=O)=O)C=C1
Step Two
Name
Quantity
1.96 g
Type
reactant
Smiles
Cl.CON
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
11.73 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel eluting with 0 to 5% MeOH in DCM

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)NOC)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 45.1%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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